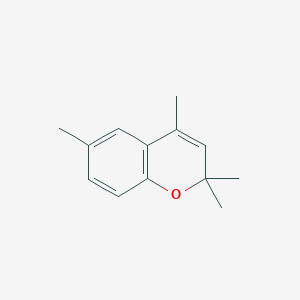

2,2,4,6-tetramethyl-2H-chromene

Description

Structure

3D Structure

Properties

CAS No. |

88252-73-7 |

|---|---|

Molecular Formula |

C13H16O |

Molecular Weight |

188.26 g/mol |

IUPAC Name |

2,2,4,6-tetramethylchromene |

InChI |

InChI=1S/C13H16O/c1-9-5-6-12-11(7-9)10(2)8-13(3,4)14-12/h5-8H,1-4H3 |

InChI Key |

CUBKHLSSESIFRN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(C=C2C)(C)C |

Origin of Product |

United States |

Reaction Mechanisms and Advanced Mechanistic Investigations Pertaining to 2,2,4,6 Tetramethyl 2h Chromene Formation

Elucidation of Reaction Pathways for Chromene Ring Formation

The construction of the chromene ring, as seen in 2,2,4,6-tetramethyl-2H-chromene, is not confined to a single mechanistic route. The primary pathways include radical, zwitterionic, and pericyclic reactions, each defined by a unique sequence of bond-forming and bond-breaking events.

Radical Pathways: Radical-type reactions offer a powerful method for chromene synthesis. A notable example is the cobalt-catalyzed synthesis, which proceeds via metallo-radical activation. mdpi.com In this process, a cobalt(II) porphyrin complex reacts with a diazo compound (derived from a salicyl-N-tosylhydrazone) to generate a cobalt(III)-carbene radical intermediate. mdpi.comresearchgate.net This radical species then adds to a terminal alkyne to form a salicyl-vinyl radical. researchgate.net Subsequent Hydrogen Atom Transfer (HAT) from the phenolic hydroxyl group to the vinyl radical ultimately leads to the formation of the 2H-chromene ring. mdpi.comresearchgate.net This entire process is a cascade of radical events, showcasing a thermodynamically controlled preference for chromene formation over other potential side-products like cyclopropenes. researchgate.net Photocatalytic methods, often employing visible light, can also initiate radical pathways for chromene synthesis. nih.gov

Zwitterionic Pathways: Zwitterionic intermediates play a role in certain chromene syntheses, particularly in phosphine-catalyzed reactions like the Rauhut-Currier (RC) reaction. The RC reaction, also known as the vinylogous Morita–Baylis–Hillman reaction, involves the coupling of two activated alkenes under the influence of a nucleophilic catalyst, such as a phosphine (B1218219) or an amine like DABCO. In the context of chromene synthesis, an intramolecular RC reaction can be employed. The mechanism involves the nucleophilic addition of the catalyst to an electron-deficient alkene, creating a zwitterionic enolate. This enolate then acts as the internal nucleophile, attacking another part of the molecule to forge the chromene ring.

Pericyclic Pathways: Pericyclic reactions, which are concerted processes involving a cyclic transition state, are fundamental to many chromene synthesis strategies. A key pericyclic step is the 6π-electrocyclization. This reaction frequently occurs as the final step in a cascade that begins with the formation of an ortho-quinone methide (o-QM) intermediate. mdpi.com The o-QM, containing a conjugated 6π-electron system, undergoes a thermal, conrotatory ring-closure to form the dihydropyran ring of the chromene skeleton. mdpi.com Another significant class of pericyclic reactions used for chromene synthesis is the [4+2] cycloaddition, or Diels-Alder reaction. Here, an o-QM acts as the diene and reacts with a dienophile (an alkene) to construct the heterocyclic ring.

| Reaction Pathway | Catalyst/Conditions | Key Mechanistic Steps | Ref. |

| Radical | Cobalt(II) Porphyrins, Diazo Compounds, Alkynes | Metallo-radical activation, Radical addition to alkyne, Hydrogen Atom Transfer (HAT) | mdpi.comresearchgate.net |

| Zwitterionic | Organophosphines (e.g., R₃P), Amines (e.g., DABCO) | Nucleophilic addition of catalyst to alkene, Formation of zwitterionic enolate, Intramolecular cyclization (Rauhut-Currier) | |

| Pericyclic | Thermal or Catalytic | Formation of ortho-quinone methide (o-QM) intermediate, followed by 6π-electrocyclization or [4+2] cycloaddition (Diels-Alder) | mdpi.com |

Intermediates in Chromene Synthesis

The pathways leading to chromenes are often mediated by transient, high-energy intermediates. The ability to generate and control these species is central to the success of the synthesis.

Ortho-Quinone Methides (o-QMs): Ortho-quinone methides are highly reactive and versatile intermediates in organic synthesis and are frequently implicated in the formation of chromenes. They are typically generated in situ from precursors like ortho-alkylphenols through oxidation or from pre-functionalized phenols via acid or base-mediated transformations. Once formed, o-QMs can react through several pathways. As mentioned, they are excellent candidates for pericyclic reactions, serving as the diene component in hetero-Diels-Alder reactions or undergoing 6π-electrocyclization to yield the chromene ring. mdpi.com The generation of o-QMs from salicylaldehydes can be triggered by the addition of organometallic reagents, such as Grignard reagents, in a controlled cascade reaction.

Carbene Radicals: Carbene radicals are a unique class of organometallic intermediates characterized by a carbon atom with radical character. They are distinct from classical Fischer or Schrock carbenes. Cobalt(III)-carbene radicals, in particular, have emerged as pivotal intermediates in modern catalysis, including the synthesis of chromenes. These species are formed when a low-spin cobalt(II) complex reacts with a diazo compound precursor. The resulting carbene radical exhibits nucleophilic radical-type reactivity. In chromene synthesis, this intermediate adds to an alkyne, initiating a radical cascade that culminates in the formation of the chromene product through a salicyl-vinyl radical and subsequent HAT and cyclization via an o-QM intermediate. mdpi.comresearchgate.net

Experimental Methodologies for Mechanistic Studies

To confirm these complex reaction pathways and identify transient intermediates, a suite of advanced experimental techniques is employed. These methods provide direct or indirect evidence for the proposed mechanistic steps.

Isotope labeling is a powerful tool for tracing the fate of specific atoms throughout a reaction sequence. In the study of chromene synthesis, deuterium (B1214612) labeling has been used to verify the proposed Hydrogen Atom Transfer (HAT) step. For instance, in the cobalt-catalyzed reaction of salicyl N-tosylhydrazones and alkynes, a deuterium-labeled phenol (B47542) (ArO-D) was used as the starting material. researchgate.net The final 2H-chromene product was found to incorporate the deuterium atom specifically at the C2 position, providing strong evidence that the hydrogen (or deuterium) on the phenolic oxygen is transferred to the vinyl radical intermediate during the reaction. researchgate.net

When a radical mechanism is suspected, radical-trapping experiments are essential for confirmation. These experiments introduce a "radical scavenger," a molecule that reacts rapidly with radical intermediates, thereby inhibiting the main reaction. In the cobalt-catalyzed synthesis of 2H-chromenes, the addition of an excess of TEMPO (2,2,6,6-tetramethyl-piperidinoxyl), a stable free radical, completely suppressed the formation of the chromene product. researchgate.net This result strongly supports a radical-type mechanism. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is a technique that directly detects species with unpaired electrons, such as free radicals and many transition metal complexes. It is the most definitive method for observing radical intermediates. In mechanistic studies of cobalt-catalyzed chromene synthesis, EPR analysis of the reaction mixture revealed a strong signal indicative of an organic radical species. researchgate.net This observation, consistent with the formation of a carbene radical or a related ligand-radical species, provides direct spectroscopic evidence for the involvement of radicals in the catalytic cycle. mdpi.comresearchgate.net

Control experiments are fundamental to mechanistic elucidation, helping to rule out alternative pathways and confirm the role of each reactant and catalyst. In the investigation of the cobalt-catalyzed chromene synthesis, several control experiments were performed. For example, running the reaction in the absence of the alkyne still produced an identical EPR signal, suggesting the formation of the initial cobalt-carbene radical is independent of the alkyne. researchgate.net Furthermore, computational studies (DFT calculations) were used as a form of theoretical control experiment, showing that the proposed pathway involving HAT to form an o-QM intermediate, followed by electrocyclization, is energetically favorable compared to alternative pathways like cyclopropenation. researchgate.net These calculations supported the experimental findings, including the lack of enantioselectivity even with chiral catalysts, because the final, stereochemistry-determining ring-closure occurs outside the coordination sphere of the cobalt catalyst. researchgate.net

| Experimental Method | Purpose | Finding in Chromene Synthesis | Ref. |

| Isotope Labeling | Trace atom transfer | Use of deuterium-labeled phenol (ArO-D) confirmed HAT to the C2 position. | researchgate.net |

| Radical Trapping | Inhibit radical pathways | Addition of TEMPO completely stopped the reaction, confirming a radical mechanism. | researchgate.net |

| EPR Spectroscopy | Directly detect radical species | A strong EPR signal confirmed the presence of radical intermediates in the reaction mixture. | researchgate.net |

| Control Experiments | Rule out alternative pathways | Confirmed the necessity of each component and supported the proposed multi-step mechanism. | researchgate.net |

Structural Elucidation and Advanced Characterization of 2,2,4,6 Tetramethyl 2h Chromene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals in the 2,2,4,6-tetramethyl-2H-chromene molecule can be achieved.

1D NMR (¹H NMR, ¹³C NMR)

¹H NMR: The proton NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule. For this compound, the spectrum would exhibit distinct signals corresponding to the four methyl groups, the vinylic proton, and the aromatic protons. The geminal methyl groups at the C2 position are chemically equivalent and would appear as a single sharp singlet. The methyl groups at C4 and C6 would also produce singlets, but at different chemical shifts due to their distinct electronic environments (allylic vs. aromatic). The vinylic proton at C3 would appear as a singlet, and the three protons on the benzene (B151609) ring would show characteristic splitting patterns based on their coupling with each other.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms and their electronic environments. oregonstate.edu A proton-decoupled ¹³C NMR spectrum of this compound would display 13 distinct signals, corresponding to each carbon atom in the molecule, as there are no elements of symmetry that would make any carbons equivalent. Quaternary carbons, those without any attached hydrogens (C2, C4, C4a, C6, C8, C8a), are typically weaker in intensity. oregonstate.edu The chemical shifts provide clear evidence for the different types of carbons: aliphatic, vinylic, aromatic, and the oxygen-connected C2 carbon. chemguide.co.uk

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: The following data are predicted values based on standard chemical shift ranges and data from analogous structures. Actual experimental values may vary slightly.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 2 | - | ~75-85 |

| 2-Me (6H) | ~1.4 (s) | ~25-30 |

| 3 | ~5.5 (s) | ~120-125 |

| 4 | - | ~130-135 |

| 4-Me (3H) | ~2.1 (s) | ~18-23 |

| 4a | - | ~125-130 |

| 5 | ~6.8-7.2 (d) | ~128-132 |

| 6 | - | ~130-135 |

| 6-Me (3H) | ~2.3 (s) | ~20-25 |

| 7 | ~6.8-7.2 (d) | ~125-130 |

| 8 | ~6.8-7.2 (s) | ~115-120 |

| 8a | - | ~145-150 |

2D NMR (gCOSY, gHSQC, gHMBC, 2D-NMR)

Two-dimensional NMR experiments are essential for confirming the assignments made from 1D spectra and for assembling the complete molecular structure. cumhuriyet.edu.tr

gCOSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this molecule, COSY would primarily show correlations between the aromatic protons on the benzene ring, helping to assign their specific positions (H-5, H-7, H-8).

gHSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu This allows for the unambiguous assignment of each protonated carbon atom by linking the previously assigned proton signals to their corresponding carbon signals. columbia.edu For instance, the signal for the vinylic H-3 proton would correlate with the C-3 carbon signal.

The protons of the gem-dimethyl groups at C-2 showing correlations to the C-2 and C-3 carbons.

The vinylic H-3 proton correlating to carbons C-2, C-4, and C-4a.

The protons of the C-4 methyl group showing correlations to C-3, C-4, and C-4a.

The protons of the C-6 methyl group correlating to carbons C-5, C-6, and C-7.

Mass Spectrometry (MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and molecular formula of a compound and can provide structural information based on its fragmentation patterns.

The molecular formula for this compound is C₁₃H₁₆O. nih.gov The nominal molecular weight is 188 amu. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 188. A common fragmentation pathway for 2H-chromenes involves the loss of a methyl group (•CH₃, 15 Da) from the molecular ion to form a highly stable cation at m/z 173. nih.gov This fragmentation is particularly favored at the C2 position, leading to a resonance-stabilized pyrylium (B1242799) ion.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio, which can be used to confirm the elemental composition of the molecular ion and its fragments. The calculated exact mass of C₁₃H₁₆O is 188.120115 Da. nih.gov An experimental HRMS measurement close to this value would unequivocally confirm the molecular formula.

Table 2: Expected Mass Spectrometry Data for this compound

| Ion/Fragment | Formula | Calculated Exact Mass (Da) | Expected m/z |

| Molecular Ion [M]⁺ | [C₁₃H₁₆O]⁺ | 188.120115 | 188 |

| Fragment [M-CH₃]⁺ | [C₁₂H₁₃O]⁺ | 173.096640 | 173 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. amazonaws.com The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Alkyl C-H (in methyl groups) | Stretch | 2980-2850 |

| Aromatic C=C | Stretch | 1620-1580, 1500-1450 |

| Vinylic C=C (at C3-C4) | Stretch | ~1650 |

| Benzopyran C-O-C | Asymmetric Stretch | 1260-1200 |

X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this technique would provide unambiguous data on bond lengths, bond angles, and the conformation of the molecule in the solid state. researchgate.netresearchgate.net

Specifically, X-ray analysis would confirm:

The planarity of the benzene ring.

The conformation of the dihydropyran ring, which in 2H-chromenes typically adopts a sofa or twisted-sofa conformation.

The precise bond lengths and angles of the entire molecule, confirming the connectivity established by NMR.

As the molecule is achiral, the determination of absolute configuration is not applicable. A search of crystallographic databases indicates that the crystal structure for this specific compound has not been publicly reported.

Elemental Analysis

Elemental analysis provides the mass percentages of the elements (carbon, hydrogen, and oxygen) in a compound. This technique is used to confirm the empirical and molecular formula. For a pure sample of this compound (C₁₃H₁₆O), the experimentally determined percentages are expected to be in close agreement with the calculated theoretical values. amazonaws.com

Table 4: Elemental Composition of this compound

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | 12.011 | 13 | 156.143 | 82.94 |

| Hydrogen | 1.008 | 16 | 16.128 | 8.57 |

| Oxygen | 15.999 | 1 | 15.999 | 8.50 |

| Total | 188.27 | 100.00 |

Computational and Theoretical Studies of 2,2,4,6 Tetramethyl 2h Chromene

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) has become an indispensable tool in quantum chemistry for investigating the electronic structure and properties of molecules. researchgate.netwikipedia.org It offers a balance between computational cost and accuracy, making it suitable for studying complex systems like chromene derivatives.

Geometry Optimization and Conformational Analysis

The first step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional structure. smu.edu For chromene derivatives, this is typically performed using DFT methods, such as the B3LYP functional combined with a basis set like 6-311++G(d,p). researchgate.net This process calculates the lowest energy arrangement of the atoms. For instance, in a study on a related chromene derivative, the optimized bond lengths and angles calculated via DFT showed good agreement with experimental data obtained from X-ray crystallography. researchgate.netresearchgate.net

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule like 2,2,4,6-tetramethyl-2H-chromene, rotation around single bonds can lead to different conformers. While specific studies on this molecule are not prevalent, research on similar structures, like chalcones which can cyclize to form chromenes, has involved potential energy surface (PES) scans to identify stable conformers and the energy barriers between them. researchgate.net Such analyses are crucial for understanding the molecule's flexibility and preferred shape.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity. nih.gov

Computational studies on various chromene and xanthene derivatives provide insight into these properties. researchgate.netiucr.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net From these energies, several global reactivity descriptors can be calculated:

Electron Affinity (A): -ELUMO

Ionization Potential (I): -EHOMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Electrophilicity Index (ω): μ² / (2η), where μ is the chemical potential (-χ). iucr.org

The table below presents representative calculated FMO data for a related xanthene derivative, illustrating the typical values obtained from such analyses.

| Parameter | Value (eV) | Reference |

|---|---|---|

| EHOMO | -5.9392 | iucr.org |

| ELUMO | -1.9830 | iucr.org |

| Energy Gap (ΔE) | 3.9562 | iucr.org |

| Chemical Hardness (η) | 1.9781 | iucr.org |

| Electrophilicity Index (ω) | 3.8711 | iucr.org |

This interactive table shows key parameters from a Frontier Molecular Orbital (FMO) analysis of 9-(3-bromo-4-hydroxy-5-methoxyphenyl)-3,3,6,6-tetramethyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione, a molecule containing a related heterocyclic core. iucr.org Such parameters help in quantifying the electronic properties and reactivity.

Potential Energy Surface Scans and Reaction Energetics

Potential Energy Surface (PES) scans are computational methods used to explore the energy of a molecule as a function of its geometry, for example, by systematically changing a specific bond length or angle. uni-muenchen.dechemshell.org This technique is invaluable for locating transition states and understanding reaction pathways. uni-muenchen.de For example, a PES scan was used to study the rotation around the C-N bond in an amide, successfully identifying the transition states for the interconversion of rotamers. researchgate.net In the context of chromenes, PES scans have been employed to investigate the cyclization of chalcone (B49325) derivatives, mapping the energy changes as the molecule transforms from its open-chain form to the cyclic chromene structure. researchgate.net These scans provide crucial data on reaction barriers and the stability of intermediates, contributing to a deeper understanding of reaction energetics.

Intramolecular Interactions

The stability and conformation of a molecule are often influenced by weak intramolecular interactions. In chromene derivatives, these can include hydrogen bonds and π-π stacking interactions. iucr.org For example, in the crystal structure of a coumarin (B35378) derivative, an intramolecular C-H···O hydrogen bond was identified, which helps to stabilize the molecule's conformation. iucr.org Hirshfeld surface analysis, a computational tool, is often used to visualize and quantify these and other intermolecular contacts, such as H···H, O···H, and C···H interactions, which are crucial for understanding crystal packing. iucr.org

Quantum-Chemical Modeling of Electronic and Magnetic Properties

Quantum-chemical calculations are widely used to predict the electronic properties of molecules. wikipedia.orgsmu.edu Studies on various chromene derivatives have utilized DFT to calculate properties like the molecular electrostatic potential (MEP), which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of a molecule. researchgate.netresearchgate.net Other calculated electronic properties include dipole moments and polarizabilities, which are important for understanding a molecule's interaction with electric fields and its potential use in nonlinear optical materials. researchgate.net

While extensive research exists on the electronic properties of chromenes, information regarding their magnetic properties is less common in the literature. Such properties would typically be investigated for molecules with unpaired electrons or those interacting with a magnetic field, which is not a primary focus of research for this class of compounds.

Theoretical Mechanistic Investigations of Reaction Pathways

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. nih.gov For the synthesis of 2H-chromenes, several reaction pathways have been proposed and investigated using theoretical methods. frontiersin.orgnih.gov DFT calculations are often used to support proposed mechanisms by calculating the energies of reactants, intermediates, transition states, and products. nih.govresearchgate.net

Some of the theoretically investigated mechanisms for 2H-chromene synthesis include:

Ring-Closing Carbonyl-Olefin Metathesis: DFT calculations have supported a [3+2]/retro-[3+2] metathesis mechanism for the synthesis of 2H-chromenes from O-allyl salicylaldehydes, catalyzed by a bicyclic hydrazine (B178648). nih.gov

Rhodium-Catalyzed [5+1] Annulations: A pathway for synthesizing 2,2-disubstituted 2H-chromenes from alkenylphenols and allenes has been reported, involving a [5+1] heteroannulation reaction. frontiersin.orgnih.gov

Reactions of 2-imino-2H-chromenes: The regioselectivity of reactions involving 2-imino-2H-chromene derivatives has been investigated through DFT, exploring different possible pathways to determine the most likely product. researchgate.net These studies help rationalize experimental outcomes and guide the development of new synthetic methods. researchgate.net

Advanced Properties and Research Applications of 2,2,4,6 Tetramethyl 2h Chromene

Photochromic Properties and Mechanisms

Photochromism is the reversible transformation of a chemical species between two forms, A and B, which have different absorption spectra. This phenomenon is induced by electromagnetic radiation. In the case of chromenes, including 2,2,4,6-tetramethyl-2H-chromene, photochromism is typically initiated by the cleavage of the C-O bond in the pyran ring upon UV irradiation, leading to the formation of a colored, open-ring isomer. The system then reverts to its original, colorless state either thermally or by irradiation with visible light.

The general mechanism for the photochromism of naphthopyrans, a class of compounds to which chromenes are closely related, involves the opening of the pyran ring to form a colored, planar, quinoidal species. This process is a 6π electrocyclic reaction. The reverse reaction, the ring-closure, can be induced by visible light or occurs thermally.

Spectrokinetic Studies (e.g., Time-Resolved Laser Flash Photolysis)

Time-resolved laser flash photolysis is a powerful technique used to study the transient species and reaction kinetics of photochemical processes. For chromenes, this method allows for the direct observation of the formation and decay of the colored, open-ring isomers.

Spectrokinetic studies have revealed that the photochromic process in chromenes involves the formation of short-lived transient species. Upon excitation, the chromene molecule is promoted to an excited singlet state (S1). From this state, it can undergo intersystem crossing to a triplet state (T1) or directly proceed to the ring-opened form. The involvement of triplet states can sometimes lead to increased rates of photodegradation, which is a critical factor for practical applications.

Wavelength Dependence in Photochemical Transformations

The efficiency of the photochemical ring-opening reaction in chromenes can be dependent on the specific wavelength of light used for excitation. nih.gov This unusual behavior is attributed to the selection of different vibronic transitions. nih.gov Computational studies, such as ab initio CASPT2//CASSCF calculations, have shown that the excited-state relaxation and decay pathway is complex and can involve multiple modes. nih.gov

The ring-opening process is thought to occur in two main steps: an initial relaxation from the Franck-Condon region involving both in-plane skeletal stretching and out-of-plane modes, followed by a second part dominated by a different out-of-plane mode. nih.gov The population of this latter mode is crucial for the breaking of the C-O bond and the subsequent decay back to the ground state. nih.gov The efficiency of the ring-opening is therefore linked to how well the vibrational mode excited by a particular wavelength projects onto the reaction coordinate. nih.gov

Excited State Dynamics and Vibronic Coupling

The dynamics of the excited states and the coupling between electronic and vibrational states (vibronic coupling) are fundamental to understanding the photochromic mechanism. youtube.com The transition from the ground state to the excited state and the subsequent relaxation pathways are governed by these interactions.

Vibronic coupling plays a significant role in facilitating transitions that might otherwise be forbidden. youtube.com In the context of chromenes, the coupling of specific vibrational modes with the electronic states can enhance the probability of the C-O bond cleavage. nih.gov This coupling can be influenced by factors such as the molecular structure and the surrounding environment. nih.gov The study of these dynamics helps in designing molecules with optimized photochromic performance, including faster switching speeds and improved fatigue resistance.

Fluorescent Properties and Luminescence Studies

While many photochromic compounds are non-fluorescent or weakly fluorescent, some chromene derivatives have been shown to exhibit interesting luminescent properties. The fluorescence of these compounds can be modulated by the photochromic switching process, leading to potential applications in areas such as fluorescent probes and sensors.

Studies on related heterocyclic systems have shown that structural modifications can significantly impact fluorescence. For instance, the introduction of specific functional groups or the extension of the π-conjugated system can enhance fluorescence intensity and shift the emission wavelength.

Chiroptical Properties (e.g., Circularly Polarized Luminescence (CPL) if applicable to chiral derivatives)

Chiroptical properties arise from the interaction of chiral molecules with polarized light. Circularly polarized luminescence (CPL) is the differential emission of left and right circularly polarized light by a chiral luminophore. youtube.com This property provides information about the stereochemistry of the excited state. youtube.com

For derivatives of this compound that are chiral, CPL can be a valuable tool for probing their three-dimensional structure in the excited state. The development of chiral chromene derivatives is an active area of research, with potential applications in fields such as 3D displays, security inks, and biological probes. nih.govrsc.org The dissymmetry factor (glum), which quantifies the degree of circular polarization in the emitted light, is a key parameter in CPL studies. nih.gov

Applications in Advanced Material Science (e.g., Photochromic Lenses, Dyes)

The most well-known application of photochromic compounds is in the manufacturing of ophthalmic lenses that darken in sunlight and lighten indoors. Chromenes, particularly naphthopyrans, are widely used for this purpose due to their good photochromic performance and stability. To achieve a neutral color in the darkened state, a mixture of different photochromic dyes is often used. For instance, naphthopyrans, which typically absorb in the blue-green region of the visible spectrum, can be combined with other dyes that absorb in the yellow-orange region.

Beyond photochromic lenses, chromene derivatives are also being explored for use as advanced dyes in various applications. researchgate.net Their ability to switch between colored and colorless states makes them suitable for use in smart windows, optical data storage, and molecular switches. The continuous development of new chromene derivatives with tailored properties is expanding their potential applications in material science.

Interactive Data Table: Properties of Chromene Derivatives

| Compound Family | Typical Absorption Maxima (Open Form) | Key Features | Potential Applications |

| Naphthopyrans | 560-630 nm | Good photochromic activity and photostability | Photochromic lenses, smart windows |

| Indolino spironaphthoxazines | 400-500 nm | Complementary absorption to naphthopyrans for color neutrality | Photochromic lenses (in combination with other dyes) |

| Chiral Chromene Derivatives | Varies | Exhibit chiroptical properties like CPL nih.govrsc.orgnih.gov | 3D displays, security inks, biological probes nih.govrsc.org |

Future Research Directions and Perspectives for 2,2,4,6 Tetramethyl 2h Chromene

Development of Next-Generation Catalytic Systems for Enhanced Efficiency and Selectivity

The synthesis of 2H-chromenes has been the subject of extensive research, employing a variety of catalytic systems. researchgate.net Future efforts for the synthesis of 2,2,4,6-tetramethyl-2H-chromene will likely focus on the development of more efficient and selective catalysts. Key areas of interest include:

Transition Metal Catalysis: While various transition metals have been used for chromene synthesis, future work could explore novel metal complexes that offer higher turnover numbers and improved regioselectivity, particularly for the specific substitution pattern of this compound. uva.nl For instance, rhodium-catalyzed [5+1] annulations have been successful for 2,2-disubstituted 2H-chromenes and could be optimized for this target molecule. nih.govfrontiersin.org

Organocatalysis: Metal-free catalytic systems, including Brønsted and Lewis acid/base catalysis, present an environmentally benign alternative. researchgate.netuva.nl Research into new organocatalysts could lead to milder reaction conditions and improved functional group tolerance, which is crucial for the synthesis of complex derivatives of this compound. researchgate.net

Enantioselective Catalysis: The development of enantioselective organocatalysis for the synthesis of chiral chromene derivatives is a burgeoning field. researchgate.net Future research could focus on designing catalysts that can introduce chirality into the this compound structure with high enantiomeric excess, opening up possibilities for its use in pharmaceuticals.

| Catalyst Type | Potential Advantages for this compound Synthesis |

| Transition Metal Catalysts | High efficiency, potential for novel bond formations. |

| Organocatalysts | Metal-free, environmentally friendly, mild reaction conditions. |

| Enantioselective Catalysts | Access to chiral derivatives for potential biological applications. |

Comprehensive Exploration of Novel Synthetic Pathways and Cascade Reactions

Beyond catalyst development, the exploration of new synthetic routes is paramount. Future research will likely investigate innovative pathways that offer greater atom economy and step efficiency for the synthesis of this compound.

Cascade Reactions: One-pot multicomponent reactions and cascade sequences are highly desirable for their efficiency. frontiersin.orgresearchgate.net Designing novel cascade reactions that assemble the this compound core from simple, readily available starting materials will be a key research focus.

Ring-Closing Metathesis: Hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) has emerged as a powerful tool for 2H-chromene synthesis. nih.govsemanticscholar.org Further investigation into the substrate scope and optimization of this methodology for the specific steric and electronic properties of the precursors to this compound could yield highly efficient synthetic routes. semanticscholar.org

Metal-Free Annulations: The development of metal-free annulation strategies, such as the unexpected [4+2] annulation of alkynyl thioethers with o-hydroxybenzyl alcohols, provides a green and efficient pathway to polysubstituted 2H-chromenes. nih.govfrontiersin.org Adapting such methods for the synthesis of the target molecule is a promising avenue.

Advanced Computational Design and Prediction of Derivatives with Tunable Properties

Computational chemistry offers powerful tools to accelerate the discovery and optimization of molecules with desired properties. For this compound, future computational studies will be instrumental.

DFT Calculations: Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms and predict the reactivity of different precursors. nih.govnih.gov This understanding can guide the rational design of more efficient synthetic strategies.

Structure-Property Relationship Studies: Computational modeling can be used to predict how modifications to the this compound scaffold will affect its electronic, optical, and biological properties. This allows for the in-silico design of derivatives with tailored functionalities.

Virtual Screening: For potential biological applications, computational docking studies can be used to screen libraries of this compound derivatives against various biological targets, identifying promising candidates for further experimental investigation.

Expansion of Applications in Emerging Material Technologies

The unique photophysical properties of the chromene ring system suggest that this compound and its derivatives could find applications in advanced materials. researchgate.net

Photochromic Materials: Chromenes are well-known for their photochromic behavior. Future research could investigate the photochromic properties of this compound and its derivatives for applications in smart windows, optical data storage, and molecular switches.

Organic Light-Emitting Diodes (OLEDs): The fluorescent properties of some chromene derivatives make them potential candidates for use as emitters or host materials in OLEDs. Research into the photoluminescence of this compound derivatives could uncover new materials for more efficient and stable display technologies.

Sensors: The chromene scaffold can be functionalized to create chemosensors that exhibit a change in their optical properties upon binding to specific analytes. Future work could focus on designing this compound-based sensors for environmental monitoring or medical diagnostics.

Synergistic Approaches Combining Synthetic, Spectroscopic, and Computational Methodologies

The most significant breakthroughs in understanding and utilizing this compound will come from integrated research efforts that combine synthesis, spectroscopy, and computation.

Mechanism-Driven Synthesis: By combining experimental studies with computational modeling, researchers can gain a deeper understanding of reaction mechanisms. nih.gov This knowledge can then be used to design more efficient and selective synthetic routes.

Spectroscopic Characterization and Computational Correlation: Advanced spectroscopic techniques, such as 2D-NMR and time-resolved spectroscopy, can provide detailed structural and dynamic information. cumhuriyet.edu.trresearchgate.net Correlating these experimental findings with computational predictions will lead to a more complete picture of the molecule's behavior.

Iterative Design-Synthesis-Testing Cycles: A synergistic approach will enable an iterative cycle where computational design guides the synthesis of new derivatives, which are then experimentally tested. The results of these tests can then be fed back into the computational models to refine predictions and guide the next round of design and synthesis.

By pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to new scientific insights and innovative applications across a range of fields.

Q & A

Q. What are the common synthetic routes for 2,2,4,6-tetramethyl-2H-chromene and its derivatives?

Methodological Answer: The synthesis of this compound derivatives typically involves:

- Condensation reactions (e.g., between 2H-chromen-2-one and imines) under reflux conditions .

- Multi-component reactions (MCRs) using aldehydes, malononitrile, and active methylene compounds in aqueous or solvent-free media .

- Green synthesis approaches , such as ultrasound irradiation or Fe₃O₄ nanoparticle catalysis, to reduce reaction time and improve yields .

Q. Example Table: Common Synthetic Routes

| Method | Reagents/Catalysts | Yield (%) | Key Reference |

|---|---|---|---|

| Condensation | 2H-chromen-2-one, imines | 60-75 | |

| MCR (ultrasound) | Aldehyde, malononitrile | 85-90 | |

| Nanoparticle catalysis | Fe₃O₄, H₂O | 78-82 |

Q. How can researchers optimize reaction conditions for synthesizing this compound derivatives?

Methodological Answer: Optimization strategies include:

Q. What spectroscopic techniques are effective for characterizing this compound derivatives?

Methodological Answer:

- ¹H/¹³C NMR : Assigns substituent positions and confirms ring substitution patterns .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretches at ~1640 cm⁻¹) .

- Hirshfeld surface analysis : Maps intermolecular interactions in crystal structures .

Q. What in vitro assays evaluate the biological activity of this compound compounds?

Methodological Answer:

- Anticancer assays : MTT tests on cell lines (e.g., MCF-7, HepG2) .

- Antimicrobial screening : Agar diffusion against E. coli or S. aureus .

- Enzyme inhibition : Aldose reductase or acetylcholinesterase assays .

Advanced Research Questions

Q. How can DFT and Hartree-Fock methods predict physicochemical properties of this compound derivatives?

Methodological Answer: Computational workflows include:

Q. Example Table: Calculated vs. Experimental Properties

| Property | DFT Value | Experimental Value | Deviation (%) |

|---|---|---|---|

| Dipole moment | 4.2 D | 4.0 D | 5.0 |

| HOMO-LUMO gap | 3.8 eV | 3.6 eV | 5.3 |

Q. How to resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer:

Q. Why do unexpected products like ring contractions occur during oxidation of this compound?

Methodological Answer:

Q. What challenges arise in determining stereochemical outcomes of reactions involving this compound?

Methodological Answer:

Q. How to design multi-component reactions for novel this compound analogs?

Methodological Answer:

Q. Example Table: MCR Design Parameters

| Component 1 | Component 2 | Catalyst | Product Diversity |

|---|---|---|---|

| Aldehyde | Malononitrile | Fe₃O₄ | High |

| Aryl hydrazine | β-ketoester | POCl₃ | Moderate |

Q. What advanced techniques study photophysical properties of this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.